molecular formula C14H7F2NO2S B259136 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B259136
M. Wt: 291.27 g/mol
InChI Key: XIDHSFFUGPTWOA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as DFTO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFTO belongs to the class of oxazolones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions or the production of reactive oxygen species (ROS) in the presence of light. The exact mechanism may vary depending on the application of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to have low toxicity and is generally well-tolerated in biological systems. However, its effects on biochemical and physiological processes are not well-characterized and may vary depending on the specific application of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its high selectivity for certain metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological samples. Additionally, 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has good photodynamic activity, which makes it a promising candidate for PDT.
One limitation of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. One area of research is the development of more efficient synthesis methods for 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, which could increase its availability for research and potential applications.
Another area of research is the optimization of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one for use in PDT. This could involve the development of new formulations or modifications to the structure of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one to improve its photodynamic activity.
Finally, there is potential for research on the use of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one as a tool for the detection and quantification of metal ions in biological samples. This could involve the development of new assays or modifications to the structure of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one to improve its selectivity and sensitivity for specific metal ions.
Conclusion
In conclusion, 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. Its high selectivity for certain metal ions and good photodynamic activity make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and optimize its potential for use in scientific research.

Synthesis Methods

The synthesis of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in high yield and purity. This method has been optimized for the synthesis of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to selectively kill cancer cells. 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to have good photodynamic activity and could be a promising candidate for PDT.

properties

Product Name

2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Molecular Formula

C14H7F2NO2S

Molecular Weight

291.27 g/mol

IUPAC Name

(4E)-2-(3,4-difluorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H7F2NO2S/c15-10-4-3-8(6-11(10)16)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7+

InChI Key

XIDHSFFUGPTWOA-KPKJPENVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)F)F

SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.